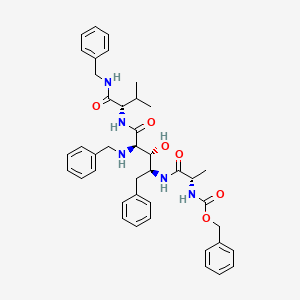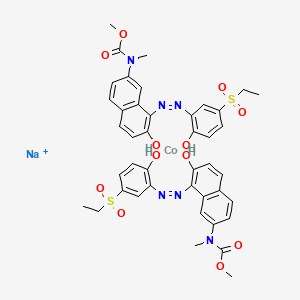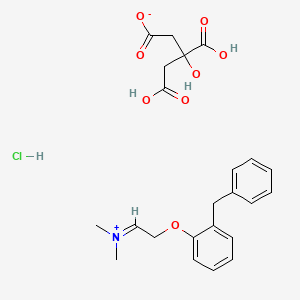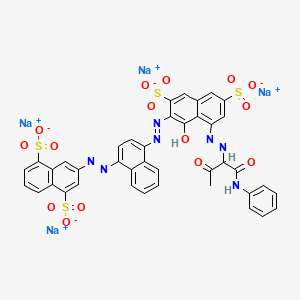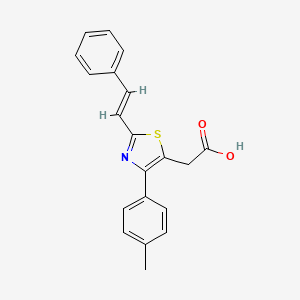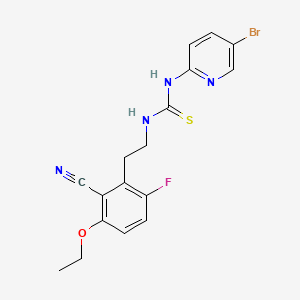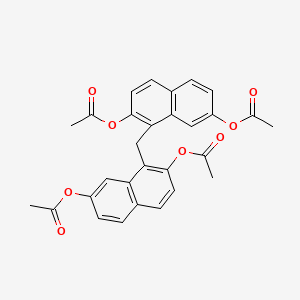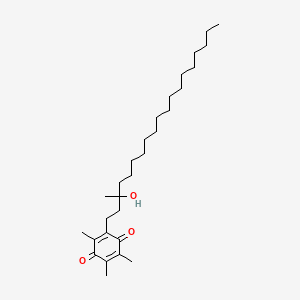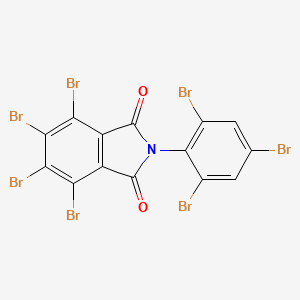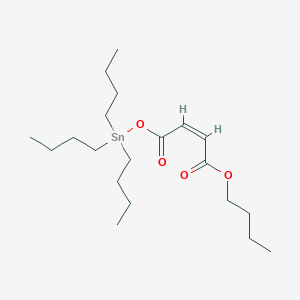
Solaradixine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Solaradixine is a glycoalkaloid found in the roots of Solanum laciniatum, a plant species belonging to the Solanaceae family . This compound is known for its complex structure, which includes a branched tetrasaccharide moiety linked to a steroidal alkaloid backbone . This compound has garnered attention for its potential biological activities, including antiviral properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Solaradixine involves the assembly of its tetrasaccharide glycoside moiety. This is typically achieved through a convergent synthesis approach, where reactivity-enhanced disaccharide glycosyl donors are coupled to a disaccharide acceptor in a 2+2 fashion . The use of protective groups, such as silyl ethers, is crucial to enhance the reactivity and yield of the glycosylation reactions .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis of its glycoside moiety can be scaled up using automated glycosylation techniques and advanced carbohydrate synthesis methodologies . These methods ensure the efficient production of this compound for research and potential therapeutic applications.
化学反応の分析
Types of Reactions
Solaradixine undergoes various chemical reactions, including:
Oxidation: The oxidation of the steroidal alkaloid backbone can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can modify the glycosidic linkages and the steroidal core.
Substitution: Substitution reactions, particularly at the glycosidic moieties, can yield different glycoalkaloid derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and glycosyl donors for substitution reactions .
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced glycosides, and various substituted glycoalkaloids .
科学的研究の応用
作用機序
The mechanism of action of Solaradixine involves its interaction with molecular targets such as viral proteases. It has been shown to bind with high affinity to the 3C-like protease of SARS-CoV-2, inhibiting its activity and thereby preventing viral replication . The binding of this compound to the protease induces conformational changes that disrupt the enzyme’s function .
類似化合物との比較
Solaradixine is part of a group of glycoalkaloids found in the Solanum genus. Similar compounds include:
- Solasonine
- Solamargine
- Solashbanine
- Solaradine
- Robustine
- Ravifoline
Uniqueness
What sets this compound apart from these similar compounds is its unique tetrasaccharide moiety, which contributes to its distinct biological activities and binding properties . The specific arrangement of sugar units in this compound enhances its stability and binding affinity to target proteins .
特性
CAS番号 |
28512-69-8 |
|---|---|
分子式 |
C51H83NO21 |
分子量 |
1046.2 g/mol |
IUPAC名 |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-[(5'R,6R,7S,9S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C51H83NO21/c1-20-8-13-51(52-16-20)21(2)32-28(73-51)15-27-25-7-6-23-14-24(9-11-49(23,4)26(25)10-12-50(27,32)5)66-48-44(72-45-40(63)37(60)33(56)22(3)65-45)42(36(59)31(19-55)69-48)70-47-43(39(62)35(58)30(18-54)68-47)71-46-41(64)38(61)34(57)29(17-53)67-46/h6,20-22,24-48,52-64H,7-19H2,1-5H3/t20-,21+,22+,24+,25?,26?,27?,28?,29-,30-,31-,32?,33+,34-,35-,36+,37-,38+,39+,40-,41-,42+,43-,44-,45+,46+,47+,48-,49+,50+,51-/m1/s1 |
InChIキー |
GIHGNUCHPKDXJW-FGSZFCSWSA-N |
異性体SMILES |
C[C@@H]1CC[C@@]2([C@H](C3C(O2)CC4[C@@]3(CCC5C4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)C)C)C)NC1 |
正規SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)C)NC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


